![molecular formula C41H70N16O16S B13402978 SNAP-8(Acetyl Glutamyl Heptapeptide-3)](/img/structure/B13402978.png)
SNAP-8(Acetyl Glutamyl Heptapeptide-3)
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Overview
Description
The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.
Biology
In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.
Medicine
In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .
Industry
In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .
Mechanism of Action
The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .
Comparison with Similar Compounds
Similar Compounds
Ac-glu-glu-met-gln-arg-arg-nh2:
Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.
Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.
Uniqueness
The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .
Biological Activity
SNAP-8, also known as Acetyl Glutamyl Heptapeptide-3, is a synthetic peptide renowned for its biological activity in the field of cosmetic science, particularly as an anti-aging agent. This article delves into the peptide's mechanisms of action, efficacy in reducing wrinkles, and its potential applications in various therapeutic contexts.
SNAP-8 is an octapeptide derived from the N-terminal end of SNAP-25, a protein integral to neurotransmitter release. Its amino acid sequence is as follows:
- Amino Acid Sequence : Acetyl-Glutamyl-Glutamyl-Methionyl-Glutaminyl-Arginyl-Arginyl-Alanylaspartic acid
- Molecular Weight : Approximately 1075.16 g/mol
The primary mechanism by which SNAP-8 exerts its biological activity involves competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex formation. By binding to SNAP-25, SNAP-8 disrupts the assembly of this complex, which is crucial for acetylcholine release at the neuromuscular junction. This inhibition results in reduced muscle contractions that contribute to wrinkle formation, thereby showcasing its potential as an effective anti-wrinkle agent .
Efficacy in Reducing Wrinkles
Research has demonstrated that SNAP-8 significantly reduces the depth of facial wrinkles associated with expression lines. In clinical studies, subjects using formulations containing 10% SNAP-8 reported an average wrinkle depth reduction of approximately 30% compared to those using acetyl hexapeptide-3 (Argireline) alone .
Case Study Data
Study | Concentration | Wrinkle Reduction (%) | Duration |
---|---|---|---|
Study 1 | 10% SNAP-8 | 30% | 28 days |
Study 2 | 10% Argireline | 23% | 28 days |
These findings indicate that SNAP-8 is approximately 30% more effective than its predecessor, Argireline .
Applications in Cosmetic Formulations
SNAP-8 is primarily utilized in cosmetic products aimed at reducing signs of aging. Its applications include:
- Anti-wrinkle creams : Formulated to diminish fine lines and wrinkles.
- Serums : Concentrated products designed for targeted wrinkle treatment.
The peptide's ability to modulate muscle contractions allows it to serve as a non-invasive alternative to botulinum toxin injections for wrinkle reduction .
Research Findings and Future Directions
Recent studies suggest that SNAP-8 may have broader implications beyond cosmetic applications. Its potential to interfere with protein-protein interactions positions it as a valuable tool in various research settings, particularly in studying cellular signaling pathways and exocytosis mechanisms in non-neuronal cells .
Potential Research Applications
- Cellular Signaling Studies : Investigating how SNAP-8 modulates hormone and cytokine secretion.
- Peptide-based Technologies : Developing biosensors that utilize SNAP-8's interaction capabilities to monitor cellular activities.
Properties
Molecular Formula |
C41H70N16O16S |
---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |
InChI Key |
KMACPCJUCHVVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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